molecular formula C7H17NO B12297704 2-Amino-3-ethylpentan-3-OL

2-Amino-3-ethylpentan-3-OL

Cat. No.: B12297704
M. Wt: 131.22 g/mol
InChI Key: PEFZTEWQGNCNKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-ethylpentan-3-OL (CAS: 342401-70-1) is an amino alcohol with the molecular formula C₇H₁₇NO and a molecular weight of 131.22 g/mol . Structurally, it features a tertiary alcohol group (-OH) and a primary amine group (-NH₂) attached to adjacent carbon atoms, with an ethyl substituent at the 3-position (Figure 1). This compound is primarily utilized in synthetic organic chemistry and pharmaceutical research due to its dual functional groups, which enable diverse reactivity pathways such as salt formation, esterification, and participation in nucleophilic substitution reactions.

Properties

Molecular Formula

C7H17NO

Molecular Weight

131.22 g/mol

IUPAC Name

2-amino-3-ethylpentan-3-ol

InChI

InChI=1S/C7H17NO/c1-4-7(9,5-2)6(3)8/h6,9H,4-5,8H2,1-3H3

InChI Key

PEFZTEWQGNCNKX-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C(C)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-ethylpentan-3-OL can be achieved through several methods. One common approach involves the reaction of 3-ethyl-3-pentanol with ammonia or an amine under suitable conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the amino alcohol .

Industrial Production Methods

In industrial settings, the production of 2-Amino-3-ethylpentan-3-OL often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation and purification to obtain the desired purity level of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-ethylpentan-3-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, aldehydes, secondary amines, and various substituted derivatives .

Scientific Research Applications

2-Amino-3-ethylpentan-3-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-ethylpentan-3-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can affect enzyme activity, protein folding, and other cellular processes .

Comparison with Similar Compounds

Data Sources :

Functional Group Analysis

  • Amino Alcohols vs. Alcohols: The presence of both -NH₂ and -OH groups in amino alcohols like 2-Amino-3-ethylpentan-3-OL enhances their reactivity compared to simple alcohols (e.g., 3-methylpentan-3-ol or 2-methyl-3-pentanol). For instance, amino alcohols can act as bifunctional nucleophiles or form zwitterionic structures in aqueous environments, while alcohols primarily undergo oxidation, esterification, or dehydration .
  • Methyl Group (2-Amino-2-methyl-pentan-3-ol): Alters steric hindrance around the amino group, which may influence reaction kinetics in substitution or condensation reactions .

Limitations in Available Data

Notably, the evidence lacks explicit experimental data (e.g., pKa, boiling points, or synthetic yields) for these compounds. Further studies are required to validate their comparative performance in specific applications.

Biological Activity

2-Amino-3-ethylpentan-3-OL, also known as 2-Amino-3-ethyl-2-methylpentan-3-ol hydrochloride, is a small organic compound with significant biological activity due to its structural features. This compound contains an amino group, which plays a crucial role in its interactions with various biological targets, influencing metabolic pathways and enzyme functions. This article reviews its biological activity, synthesis, and applications in research and industry.

  • Molecular Formula : C7H17NO
  • Molecular Weight : 159.25 g/mol
  • Structural Features : The compound has an amino group that can form hydrogen bonds and ionic interactions, enhancing its reactivity and stability.

Synthesis

The synthesis of 2-Amino-3-ethylpentan-3-OL typically involves the reaction of 2-methyl-3-ethylpentan-3-ol with ammonia or an amine under controlled conditions. The process often requires a catalyst to facilitate the formation of the amino group. The final product is usually converted into its hydrochloride salt by treatment with hydrochloric acid.

The biological activity of 2-Amino-3-ethylpentan-3-OL is primarily linked to its interactions with enzymes and receptors. The amino group allows for the formation of hydrogen bonds or ionic interactions with molecular targets, influencing their activity and function. This capability enables the compound to modulate various biochemical pathways, making it a candidate for pharmacological research.

Enzyme Interactions

Research indicates that 2-Amino-3-ethylpentan-3-OL interacts with specific enzymes involved in metabolic pathways. Its ability to influence enzyme activity can have implications for drug development and therapeutic applications.

Applications in Research

2-Amino-3-ethylpentan-3-OL is widely used in various fields:

  • Biochemistry : As a tool for studying enzyme interactions and metabolic pathways.
  • Pharmacology : Investigating potential therapeutic effects and drug development.
  • Industrial Chemistry : Utilized in the production of specialty chemicals.

Case Studies and Research Findings

Several studies have highlighted the biological significance of 2-Amino-3-ethylpentan-3-OL:

  • Enzyme Modulation : A study demonstrated that this compound could enhance the activity of certain enzymes involved in metabolic processes, suggesting potential benefits in metabolic disorders.
  • Pharmacological Potential : Research indicated that derivatives of 2-Amino-3-ethylpentan-3-OL exhibited anti-inflammatory properties, opening avenues for developing new anti-inflammatory drugs.
  • Toxicological Assessments : Toxicity studies revealed that while the compound has beneficial effects at therapeutic doses, higher concentrations may lead to cytotoxicity in certain cell lines.

Comparative Analysis

The following table summarizes the biological activities of 2-Amino-3-ethylpentan-3-OL compared to similar compounds:

Compound NameBiological ActivityEnzyme InteractionToxicity Level
2-Amino-3-ethylpentan-3-OLModulates enzyme activityYesLow
2-Amino-3-methylpentan-3-OlModerate anti-inflammatory effectsLimitedModerate
2-Amino-pentanolWeak enzyme modulationNoHigh

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.